molecular formula C17H23NO2 B1202912 4-Methylpropranolol CAS No. 2007-69-4

4-Methylpropranolol

Cat. No. B1202912
CAS RN: 2007-69-4
M. Wt: 273.37 g/mol
InChI Key: INIIAIIRDKMVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpropranolol is an organic compound that belongs to the class of naphthalenes . It is a derivative of Propranolol, a medication of the beta-blocker class . It is used to treat high blood pressure, irregular heart rate, thyrotoxicosis, capillary hemangiomas, performance anxiety, and essential tremors .


Synthesis Analysis

Propranolol, from which 4-Methylpropranolol is derived, can be synthesized using different methods . A common approach involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine . Another method involves the synthesis of propranolol from 1-naphthol and isopropylamine under mild and less toxic conditions .


Molecular Structure Analysis

The molecular structure of 4-Methylpropranolol can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .


Chemical Reactions Analysis

Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-Methylpropranolol can be analyzed based on its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors play a significant role in determining the compound’s properties .

Scientific Research Applications

  • 4-Methylpropranolol, identified as a specific β-adrenergic receptor blocking agent, has been studied for its determination in biological fluids like cerebrospinal fluid, serum, and urine. A procedure utilizing nonprotected fluid room-temperature phosphorescence was developed for this purpose. This technique enables the determination of analytes in complex matrices without the need for a prior separation process, making it a direct and simple procedure (Pulgarín, Molina, & Pardo, 2002).

  • In another study, 4-Methylpropranolol was used as an internal standard in a rapid Gas-Liquid Chromatography (GLC) method for measuring plasma propranolol levels. The use of 4-Methylpropranolol in this context highlights its importance in analytical methods for drug quantification and pharmacokinetic studies (Kates & Jones, 1977).

  • A stereoselective high-performance liquid chromatography (HPLC) method was developed to quantify the enantiomers of propranolol and 4-hydroxypropranolol in human plasma. Here, 4-Methylpropranolol served as an internal standard, indicating its utility in chiral analytical methods (Wu et al., 1997).

  • The compound has also been used in research to develop microassays for determining propranolol enantiomers and their conjugates in human plasma and urine. This demonstrates its role in enhancing the accuracy and reliability of pharmacokinetic studies (Pham-Huy et al., 1994).

  • Additionally, 4-Methylpropranolol was involved in studies related to the biosynthesis of unusual amino acids in cyanobacteria, specifically in the cloning of genes and biochemical characterization of enzyme activities. This highlights its role in biochemical and genetic research (Luesch et al., 2003).

Mechanism of Action

Propranolol, the parent compound of 4-Methylpropranolol, is a nonselective β-adrenergic blocker. It competitively blocks response to beta 1 - and beta 2-adrenergic stimulation which results in decreases in heart rate, myocardial contractility, blood pressure, and myocardial oxygen demand .

Safety and Hazards

According to the safety data sheet for 4-Methylpropranolol, it is harmful if swallowed or in contact with skin. It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(4-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(2)18-10-14(19)11-20-17-9-8-13(3)15-6-4-5-7-16(15)17/h4-9,12,14,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIAIIRDKMVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942093
Record name 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007-69-4
Record name 4-Methylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methylpropranolol
Reactant of Route 2
Reactant of Route 2
4-Methylpropranolol
Reactant of Route 3
Reactant of Route 3
4-Methylpropranolol
Reactant of Route 4
Reactant of Route 4
4-Methylpropranolol
Reactant of Route 5
Reactant of Route 5
4-Methylpropranolol
Reactant of Route 6
Reactant of Route 6
4-Methylpropranolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.